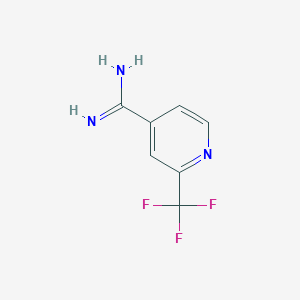
2-(Trifluoromethyl)isonicotinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)isonicotinimidamide is a fluorinated organic compound that belongs to the class of isonicotinimidamides. The presence of the trifluoromethyl group significantly influences its chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific reaction conditions . The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the C-CF3 bond.
Industrial Production Methods: In an industrial setting, the production of 2-(Trifluoromethyl)isonicotinimidamide may involve continuous flow processes to ensure efficient and scalable synthesis. The use of microreactor technology can enhance reaction control and yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 2-(Trifluoromethyl)isonicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
科学的研究の応用
2-(Trifluoromethyl)isonicotinimidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
作用機序
The mechanism of action of 2-(Trifluoromethyl)isonicotinimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
類似化合物との比較
- 2-(Trifluoromethyl)isonicotinic acid
- 2-(Trifluoromethyl)imidazole
- 2-(Trifluoromethyl)benzimidazole
Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)isonicotinimidamide is unique due to its isonicotinimidamide scaffold, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
特性
分子式 |
C7H6F3N3 |
|---|---|
分子量 |
189.14 g/mol |
IUPAC名 |
2-(trifluoromethyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-3-4(6(11)12)1-2-13-5/h1-3H,(H3,11,12) |
InChIキー |
QIDYSCAFALMGSA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C(=N)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)



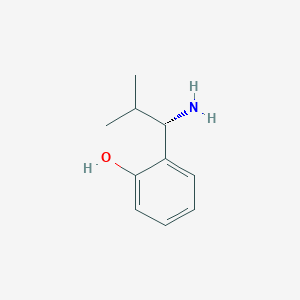
![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)
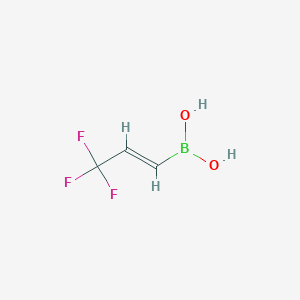
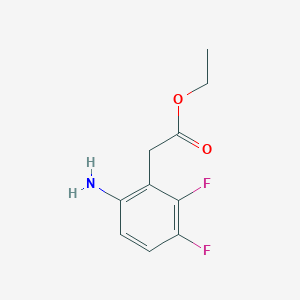

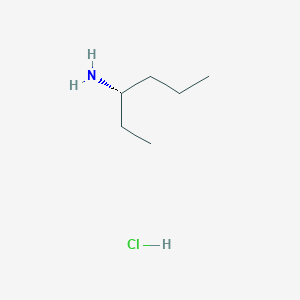

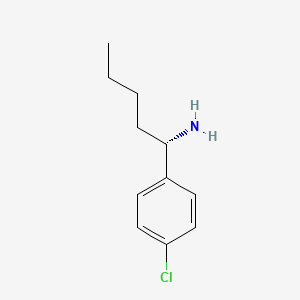
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)
